5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride
Description
5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride (CAS: 1219976-70-1) is a heterocyclic organic compound featuring a pyridine core substituted with a nitro group at position 5 and a pyrrolidine-containing methoxy group at position 2. The molecular formula is inferred to be C₁₀H₁₄ClN₃O₃, with a molecular weight of approximately 259.69 g/mol (based on structural analogs in ). The pyrrolidine ring (a five-membered saturated amine) is connected via a methylene-oxygen (-OCH₂-) linker, distinguishing it from simpler pyridine derivatives. As a hydrochloride salt, it likely exhibits enhanced solubility in polar solvents compared to its free base form. This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly in the development of pharmacologically active molecules targeting central nervous system disorders or enzyme modulation.
Properties
IUPAC Name |
5-nitro-2-(pyrrolidin-3-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c14-13(15)9-1-2-10(12-6-9)16-7-8-3-4-11-5-8;/h1-2,6,8,11H,3-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNIYAMQBVSIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=NC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-70-1 | |
| Record name | Pyridine, 5-nitro-2-(3-pyrrolidinylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride typically involves the reaction of 5-nitro-2-hydroxypyridine with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is 5-amino-2-(3-pyrrolidinylmethoxy)pyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Scientific Research Applications
5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinylmethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic Ring Size
- Pyrrolidine vs. Piperidine: Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases ring flexibility and basicity.
Substituent Linkage
- -OCH₂- vs. -O- : The methoxy (-OCH₂-) group in the target compound adds a methylene bridge, increasing lipophilicity compared to the direct oxygen linkage (-O-) in (S)-5-nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. This may enhance membrane permeability but reduce aqueous solubility.
- -OCH₂- vs.
Chirality
Molecular Weight and Solubility
Biological Activity
5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a nitro group and a pyrrolidine moiety. The presence of these functional groups suggests potential interactions with biological targets, influencing its pharmacological profile.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds containing pyridine derivatives exhibit significant antimicrobial activity. Pyridine itself is recognized for its therapeutic properties, including antimicrobial effects against various pathogens. The specific activities of this compound have not been extensively documented; however, related pyridine compounds have shown efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
2. Anticancer Activity
The anticancer potential of pyridine derivatives has been a focus of numerous studies. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain nitro-substituted pyridines have been reported to exhibit cytotoxic effects on cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell growth.
- Receptor Modulation : The compound may interact with specific receptors, altering signal transduction pathways that lead to therapeutic effects.
Case Studies
-
Antimicrobial Activity Evaluation
- A study on related pyridine compounds demonstrated significant antibacterial activity against S. aureus with minimum inhibitory concentration (MIC) values ranging from 55 to 60 μg/mL . While direct data on this compound is limited, its structural similarities suggest potential for comparable activity.
- Anticancer Screening
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine HCl | Antimicrobial (predicted) | Not yet determined |
| Nitro-pyridine derivative A | Antibacterial against E. coli | 55 |
| Nitro-pyridine derivative B | Anticancer (cell line specific) | Varies by line |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
